3,5-Dichloro-1,2,4-triazine-6-carbonitrile

Bioorthogonal chemistry Heterocyclic synthesis Click chemistry

Accelerate your research with 3,5-Dichloro-1,2,4-triazine-6-carbonitrile, a critical 1,2,4-triazine building block for IEDDA cascade reactions, bioorthogonal chemistry, and targeted medicinal chemistry. Unlike 1,3,5-triazine analogs, this scaffold enables rapid nitrogen extrusion to yield pyridines, pyridazines, and complex heterocycles. Its 6-carbonitrile group provides a third reactive handle for orthogonal diversification, a feature validated by the FDA-approved THR-β agonist Resmetirom. With two chlorine leaving groups for sequential SNAr and an activated ring for cycloadditions, this compound empowers up to three rounds of combinatorial library synthesis. Ensure your project's success by procuring this competitively priced, high-purity building block from trusted global suppliers.

Molecular Formula C4Cl2N4
Molecular Weight 174.97 g/mol
CAS No. 1131604-77-7
Cat. No. B3184803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1,2,4-triazine-6-carbonitrile
CAS1131604-77-7
Molecular FormulaC4Cl2N4
Molecular Weight174.97 g/mol
Structural Identifiers
SMILESC(#N)C1=C(N=C(N=N1)Cl)Cl
InChIInChI=1S/C4Cl2N4/c5-3-2(1-7)9-10-4(6)8-3
InChIKeyIHTVXANGETYHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1,2,4-triazine-6-carbonitrile (CAS 1131604-77-7): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3,5-Dichloro-1,2,4-triazine-6-carbonitrile is a heterocyclic building block belonging to the 1,2,4-triazine (as-triazine) isomer family, with the molecular formula C4Cl2N4 and a molecular weight of 174.97 g·mol⁻¹. Its structure features a 1,2,4-triazine ring bearing chlorine atoms at positions 3 and 5 and a nitrile (–C≡N) group at position 6 . This substitution pattern distinguishes it from the more common 1,3,5-triazine (s-triazine) scaffold and from simpler dichlorotriazine analogs lacking the nitrile handle. The compound is catalogued by multiple suppliers with purity specifications ranging from 95% to 98% and is recommended for storage at 2–8°C [1]. Its SMILES notation is ClC1=NC(Cl)=C(N=N1)C#N, and it is registered under MDL number MFCD11865155 . Computed physicochemical properties include a boiling point of 415.057°C at 760 mmHg, a flash point of 204.819°C, a topological polar surface area (TPSA) of 62.46 Ų, and a LogP of 1.05 [2].

Why 3,5-Dichloro-1,2,4-triazine-6-carbonitrile Cannot Be Replaced by Common Triazine Analogs in Synthetic Planning or Pharmacophore Construction


Substituting a 1,2,4-triazine scaffold with a 1,3,5-triazine (s-triazine) regioisomer, or eliminating the 6-carbonitrile group, fundamentally alters the compound's reactivity space. The 1,2,4-triazine ring system is uniquely capable of participating in inverse electron demand Diels–Alder (IEDDA) reactions with electron-rich dienophiles, enabling access to pyridine, pyridazine, and other heterocyclic products via cycloaddition–retro-Diels–Alder cascades—a reactivity pathway not available to 1,3,5-triazines [1][2]. Furthermore, the 6-carbonitrile group provides a third reactive locus beyond the two chlorine atoms: 5-cyano-1,2,4-triazines have been shown to undergo ipso-substitution with alcohols and amines, enabling orthogonal derivatization that is impossible with analogs such as 3,5-dichloro-1,2,4-triazine (CAS 59631-75-3), which lacks this handle [3]. Perhaps most critically, the 1,2,4-triazine-6-carbonitrile core is the defining pharmacophoric element of Resmetirom (MGL-3196), an FDA-approved THR-β agonist whose clinical potency (EC50 = 0.21 μM, 28-fold selectivity over THR-α) has been directly attributed to the cyanoazauracil (triazine-6-carbonitrile) substructure [4]. Generic replacement with any scaffold lacking this precise arrangement of heteroatoms and functional groups would forfeit access to this clinically validated chemical space.

Quantitative Differentiation of 3,5-Dichloro-1,2,4-triazine-6-carbonitrile Against Closest Structural Analogs and Regioisomers: An Evidence-Based Procurement Guide


Regioisomeric Scaffold Advantage: 1,2,4-Triazine Enables Inverse Electron Demand Diels–Alder (IEDDA) Chemistry Not Accessible to 1,3,5-Triazine Isomers

The 1,2,4-triazine scaffold of the target compound participates in inverse electron demand Diels–Alder (IEDDA) reactions with strained alkynes and electron-rich dienophiles, a reactivity mode that is characteristic of 1,2,4-triazines and 1,2,4,5-tetrazines but is fundamentally inaccessible to 1,3,5-triazine regioisomers such as 4,6-dichloro-1,3,5-triazine-2-carbonitrile (CAS 1935930-41-8), which shares the identical molecular formula (C4Cl2N4, MW 174.97) . Published computational analyses confirm that 1,2,4-triazine engages in both normal- and inverse-electron-demand hetero-Diels–Alder pathways, whereas 1,3,5-triazine is limited to nucleophilic aromatic substitution chemistry [1]. Recent work has demonstrated that coordination of Re(I) to a 1,2,4-triazine accelerates the IEDDA reaction with bicyclo[6.1.0]non-4-yne (BCN) by a factor of 55, establishing quantitative benchmarks for this scaffold's bioorthogonal potential [2]. In pairwise competition studies of triazine regioisomers with enamines, both 1,2,4-triazine and 1,3,5-triazine outperform 1,2,3-triazine, but only 1,2,4-triazine can subsequently undergo the cycloaddition–retro-Diels–Alder cascade that leads to nitrogen extrusion and aromatic ring formation [1].

Bioorthogonal chemistry Heterocyclic synthesis Click chemistry

Dual Reactive Handle Advantage: Orthogonal Chlorine (SNAr) and Nitrile (Ipso-Substitution) Derivatization Pathways vs. Single-Handle Dichlorotriazine Analogs

The target compound possesses three reactive loci for sequential derivatization: two chlorine atoms at positions 3 and 5 (susceptible to nucleophilic aromatic substitution by amines, thiols, and alcohols) and one nitrile group at position 6 (susceptible to ipso-substitution with aliphatic alcohols and amines) [1]. This enables up to three successive, orthogonal functionalization steps from a single starting scaffold. In direct contrast, 3,5-dichloro-1,2,4-triazine (CAS 59631-75-3; MW 149.96 g·mol⁻¹) provides only two reactive chlorine sites with no nitrile handle, limiting the accessible chemical space to at most two sequential substitutions [2]. The Kozhevnikov group has demonstrated that the cyano group in 5-cyano-1,2,4-triazines is 'readily replaced by reactions with various aliphatic alcohols and amines,' establishing the synthetic feasibility of this ipso-substitution pathway [1]. The combinatorial approach to 5-cyano-1,2,4-triazine libraries has yielded approximately 500 substituted 1,2,4-triazine derivatives, demonstrating the scaffold's capacity for high-throughput diversification [3].

Parallel synthesis Chemical library design Medicinal chemistry

Clinically Validated Pharmacophoric Relevance: The 1,2,4-Triazine-6-carbonitrile Core Is the Defining Substructure of FDA-Approved Resmetirom (MGL-3196) with Quantified THR-β Potency and Selectivity

The 1,2,4-triazine-6-carbonitrile motif constitutes the cyanoazauracil pharmacophore of Resmetirom (MGL-3196; CAS 920509-32-6), a first-in-class thyroid hormone receptor β (THR-β) agonist approved by the FDA in 2024 for the treatment of non-cirrhotic non-alcoholic steatohepatitis (NASH/MASH) [1]. In a cell-free co-factor binding functional assay, MGL-3196 exhibits an EC50 of 0.21 μM for THR-β and 3.74 μM for THR-α, yielding a 28-fold selectivity ratio for THR-β over THR-α [1]. The Kelly et al. (2014) J. Med. Chem. paper explicitly states that 'optimization of this series by the addition of a cyanoazauracil substituent improved both the potency and selectivity'—directly attributing the pharmacological differentiation to the triazine-6-carbonitrile substructure [1]. In cell-based assays, MGL-3196 achieves 90% of the maximal efficacy of the natural hormone triiodothyronine (T3) at THR-β while activating THR-α to only 25% of T3's maximal effect [2]. By contrast, early pyridazinone analogs lacking the triazine-6-carbonitrile moiety were significantly less THR-β selective, as documented in the structure–activity relationship progression within the same J. Med. Chem. paper [1].

Drug discovery Thyroid hormone receptor NASH/MASH therapeutics

Physicochemical Differentiation: Computed LogP, TPSA, and Thermal Stability Parameters Distinguish the Target Compound from Common s-Triazine Building Blocks

The target compound's computed physicochemical parameters differ meaningfully from the most widely used triazine building block, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride; CAS 108-77-0). The target compound has a boiling point of 415.057°C at 760 mmHg, a flash point of 204.819°C, a TPSA of 62.46 Ų, and a LogP of 1.05 [1]. Cyanuric chloride, by comparison, has a melting point of 145–148°C, a boiling point of 190°C at 760 mmHg, and a LogP of approximately 1.73 [2]. The substantially higher boiling point of the target compound (415°C vs. 190°C) reflects its greater thermal stability and lower volatility, which is relevant for reaction condition selection in high-temperature synthetic protocols. The lower LogP (1.05 vs. 1.73) indicates reduced lipophilicity, which may be advantageous in medicinal chemistry contexts where lower LogP correlates with improved metabolic stability and reduced off-target binding [3]. The TPSA of 62.46 Ų places the compound within the favorable range for oral bioavailability (<140 Ų per the Veber rule), though this is a computed value from the scaffold rather than a final drug-like molecule [1].

Property-based design Pre-formulation Computational chemistry

Supplier-Documented Purity Specifications and Storage Requirements Provide Operational Differentiation for Procurement Planning

Multiple vendors list this compound with documented purity grades, enabling procurement decisions based on downstream application requirements. The highest catalogued purity specification is 98% (Leyan, Product No. 2212033) . Alternative suppliers offer 97%+ (ChemicalBook, multiple vendors) and 95%+ (ChemeMenu, Catalog No. CM592249) . The compound requires refrigerated storage at 2–8°C according to Pharmaffiliates' technical datasheet [1]. In contrast, the simpler analog 3,5-dichloro-1,2,4-triazine (CAS 59631-75-3) has different storage recommendations depending on the supplier, and the regioisomeric 4,6-dichloro-1,3,5-triazine-2-carbonitrile (CAS 1935930-41-8) is listed at a lower typical purity of 95% . The availability of the target compound at 98% purity supports applications requiring higher initial purity, such as fragment-based drug discovery, bioconjugation, or pharma-grade intermediate synthesis.

Chemical procurement Quality specifications Inventory management

High-Value Application Scenarios for 3,5-Dichloro-1,2,4-triazine-6-carbonitrile Based on Verified Differentiation Evidence


Bioorthogonal Chemistry and Click Ligation: Exploiting 1,2,4-Triazine IEDDA Reactivity for Biomolecule Conjugation

Research groups developing bioorthogonal ligation strategies for live-cell imaging, antibody–drug conjugate (ADC) assembly, or in vivo pretargeting should select the 1,2,4-triazine-6-carbonitrile scaffold over isomeric s-triazines. The 1,2,4-triazine ring undergoes inverse electron demand Diels–Alder (IEDDA) reactions with strained alkynes such as bicyclo[6.1.0]non-4-yne (BCN), and this reactivity can be accelerated up to 55-fold through metal coordination, as demonstrated by Colomer et al. (2023) [1]. This IEDDA competence is entirely absent in 1,3,5-triazine regioisomers, making scaffold selection critical at the procurement stage. The two chlorine substituents also enable pre-functionalization with targeting ligands or fluorescent reporters prior to the IEDDA conjugation step.

Thyroid Hormone Receptor β (THR-β) Agonist Drug Discovery: Building on the Clinically Validated Resmetirom Pharmacophore

Medicinal chemistry programs targeting metabolic liver diseases—including non-alcoholic steatohepatitis (NASH/MASH), dyslipidemia, and heterozygous familial hypercholesterolemia—can directly leverage the 1,2,4-triazine-6-carbonitrile core to access the cyanoazauracil pharmacophore space of FDA-approved Resmetirom. Kelly et al. (2014) demonstrated that incorporation of the triazine-6-carbonitrile moiety was the key optimization step that conferred 28-fold THR-β selectivity (EC50 = 0.21 μM) over earlier pyridazinone analogs [2]. Using this scaffold as a starting point for SAR exploration allows research teams to build upon established potency and selectivity benchmarks rather than de novo pharmacophore identification [3].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS): Orthogonal Tri-Functional Derivatization for Maximal Chemical Space Coverage

For high-throughput chemistry and combinatorial library construction, the target compound offers three sequentially addressable reactive handles: chlorine at C-3 (SNAr), chlorine at C-5 (SNAr), and nitrile at C-6 (ipso-substitution). This enables up to three rounds of diversification from a single scaffold, compared to only two for 3,5-dichloro-1,2,4-triazine (CAS 59631-75-3). The ipso-substitution chemistry of the 5-cyano group with alcohols and amines is well-established (Kozhevnikov et al., 2002), and combinatorial approaches have yielded libraries of approximately 500 substituted 1,2,4-triazines from the cyano-triazine scaffold [4][5]. The availability of 98% purity starting material from suppliers such as Leyan ensures consistent library quality across large compound collections.

Heterocyclic Methodology Development: 1,2,4-Triazine as a Gateway to Pyridine, Pyridazine, and Pyrazine Products via IEDDA–Retro-Diels–Alder Cascades

Synthetic methodology groups developing new routes to functionalized pyridines, pyridazines, pyrazines, carbolines, or azepines should procure the 1,2,4-triazine-6-carbonitrile scaffold specifically for its capacity to participate in IEDDA–retro-Diels–Alder cascade reactions with electron-rich dienophiles, followed by nitrogen extrusion and aromatization. This transformation is a well-established reactivity paradigm for 1,2,4-triazines and is not accessible to 1,3,5-triazine analogs [1][6]. The presence of the electron-withdrawing nitrile and chlorine substituents further activates the triazine ring toward IEDDA by lowering the LUMO energy, potentially enhancing reaction rates relative to unsubstituted 1,2,4-triazine. The compound's high boiling point (415°C) also supports the thermal conditions often required for cycloaddition reactions.

Quote Request

Request a Quote for 3,5-Dichloro-1,2,4-triazine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.